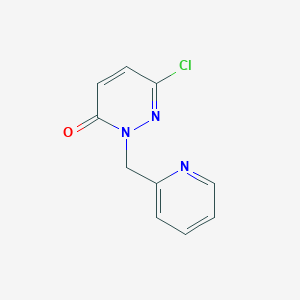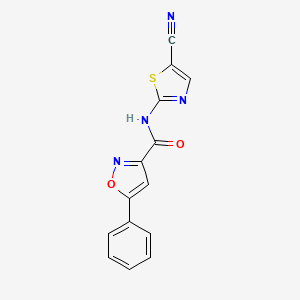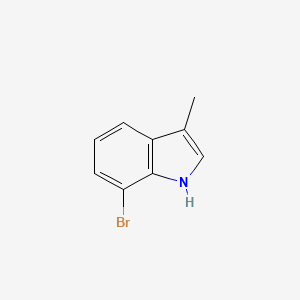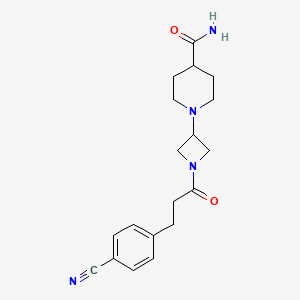
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family of compounds. It is a highly versatile molecule due to its unique chemical structure and properties, which make it an ideal candidate for a variety of applications in medicinal chemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Activity
- A study explored the synthesis of novel pyridine and fused pyridine derivatives, including 6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, and evaluated their antimicrobial and antioxidant activities (Flefel et al., 2018).
Corrosion Inhibition
- Investigations have been conducted on pyridazine derivatives as corrosion inhibitors for mild steel in acidic environments. These studies highlight the chemical interactions and protection efficiency of these compounds (Mashuga et al., 2017); (Olasunkanmi et al., 2018).
Metal-Coordination and Self-Assembly
- Research has shown the metal-coordinating ability of 3,6-di(pyridin-2-yl)pyridazines, enabling the self-assembly into metal complexes with copper(I) or silver(I) ions (Hoogenboom et al., 2006).
Water Oxidation Catalysts
- Dinuclear complexes involving pyridazine derivatives have been studied for their ability to catalyze water oxidation, demonstrating the potential of these compounds in catalysis (Zong & Thummel, 2005).
Synthetic Chemistry
- Pyridazine derivatives, including the 6-chloro variant, have been synthesized and employed as intermediates in various chemical reactions, contributing to the advancement of synthetic chemistry (Johnston et al., 2008).
Propiedades
IUPAC Name |
6-chloro-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-4-5-10(15)14(13-9)7-8-3-1-2-6-12-8/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKOWYFCTDXUSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 5-methyl-2-(methylthio)-7-styryl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2705829.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2705831.png)
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2705834.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2705835.png)


![3-[(6-bromonaphthalen-2-yl)oxymethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2705838.png)



![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/structure/B2705844.png)
![[2-(Hydroxymethyl)piperidin-2-yl]methanol](/img/structure/B2705846.png)
